molecular formula C16H9Cl2F B11833595 1-(2,4-Dichlorophenyl)-8-fluoronaphthalene

1-(2,4-Dichlorophenyl)-8-fluoronaphthalene

Cat. No.: B11833595
M. Wt: 291.1 g/mol
InChI Key: HUDIECNLXUTXQX-UHFFFAOYSA-N
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Description

1-(2,4-Dichlorophenyl)-8-fluoronaphthalene is an organic compound that belongs to the class of aromatic hydrocarbons It features a naphthalene core substituted with a 2,4-dichlorophenyl group and a fluorine atom

Preparation Methods

The synthesis of 1-(2,4-Dichlorophenyl)-8-fluoronaphthalene typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Halogenation: Introduction of chlorine atoms to the phenyl ring.

    Naphthalene Derivatization: Substitution of the naphthalene ring with the dichlorophenyl group.

    Fluorination: Introduction of the fluorine atom to the naphthalene ring.

Industrial production methods often employ catalytic processes to enhance yield and selectivity. For instance, the use of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, can be effective in forming the carbon-carbon bonds required for this compound .

Chemical Reactions Analysis

1-(2,4-Dichlorophenyl)-8-fluoronaphthalene undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form quinones or other oxygenated derivatives.

    Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated products.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents to the aromatic rings.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(2,4-Dichlorophenyl)-8-fluoronaphthalene has several scientific research applications:

Mechanism of Action

The mechanism by which 1-(2,4-Dichlorophenyl)-8-fluoronaphthalene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The pathways involved may include:

Comparison with Similar Compounds

1-(2,4-Dichlorophenyl)-8-fluoronaphthalene can be compared with other similar compounds such as:

The uniqueness of 1-(2,4-Dichlorophenyl)-

Properties

Molecular Formula

C16H9Cl2F

Molecular Weight

291.1 g/mol

IUPAC Name

1-(2,4-dichlorophenyl)-8-fluoronaphthalene

InChI

InChI=1S/C16H9Cl2F/c17-11-7-8-12(14(18)9-11)13-5-1-3-10-4-2-6-15(19)16(10)13/h1-9H

InChI Key

HUDIECNLXUTXQX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)C3=C(C=C(C=C3)Cl)Cl)C(=CC=C2)F

Origin of Product

United States

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